molecular formula C24H26N4O2 B2427490 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097911-98-1

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2427490
CAS No.: 2097911-98-1
M. Wt: 402.498
InChI Key: LCTRKXOIVZXCAC-UHFFFAOYSA-N
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Description

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a hexahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of Quinoline-2-carbonyl Chloride: Quinoline-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The quinoline-2-carbonyl chloride reacts with piperidine to form 1-(quinoline-2-carbonyl)piperidine.

    Alkylation: The resulting compound undergoes alkylation with a suitable alkylating agent to introduce the piperidin-4-ylmethyl group.

    Cyclization: The intermediate is then cyclized to form the hexahydrocinnolinone structure under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the original compound.

Scientific Research Applications

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerase enzymes, while the piperidine ring may interact with neurotransmitter receptors. The hexahydrocinnolinone structure can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and its derivatives share the quinoline moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives have similar structural features and pharmacological properties.

    Hexahydrocinnolinone Derivatives:

Uniqueness

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to the combination of its three distinct structural moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23-15-19-6-2-4-8-21(19)26-28(23)16-17-11-13-27(14-12-17)24(30)22-10-9-18-5-1-3-7-20(18)25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTRKXOIVZXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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